REACTION_CXSMILES
|
C(O[C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=O)C.[O:12]1[CH2:17][CH2:16]C(=O)[CH2:14][CH2:13]1>>[O:12]1[CH2:17][CH2:16][CH:4]([N:6]2[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]2)[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
By the reaction and treatment in the same manner as
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |